MS67 Achieves 70-Fold Improvement in Cellular Degradation Potency (DC50) Relative to Precursor Degrader MS33
In MV4;11 human AML cells, MS67 induces WDR5 degradation with a half-maximal degradation concentration (DC50) of 3.7 ± 1.4 nM and a maximum degradation (Dmax) of 94 ± 1%, representing a 70-fold improvement in potency compared to the precursor degrader MS33 (DC50 = 260 ± 56 nM; Dmax = 71 ± 5%) [1]. The near-complete depletion of WDR5 protein by MS67 contrasts sharply with the partial degradation achieved by MS33.
| Evidence Dimension | Cellular degradation potency (DC50) |
|---|---|
| Target Compound Data | DC50 = 3.7 ± 1.4 nM; Dmax = 94 ± 1% |
| Comparator Or Baseline | MS33: DC50 = 260 ± 56 nM; Dmax = 71 ± 5% |
| Quantified Difference | 70-fold lower DC50; 23 percentage-point higher Dmax |
| Conditions | MV4;11 human MLL-rearranged AML cell line; 72-hour treatment |
Why This Matters
Superior DC50 and Dmax directly translate to more complete target engagement at lower concentrations, reducing off-target exposure and enabling robust downstream mechanistic studies.
- [1] Yu X, Li D, Kottur J, et al. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models. Sci Transl Med. 2021;13(613):eabj1578. View Source
